molecular formula C19H20N4O2S2 B282769 N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide

N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide

Numéro de catalogue B282769
Poids moléculaire: 400.5 g/mol
Clé InChI: NYBFUGUSXFNYTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide, also known as OTS964, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first synthesized by a team of researchers led by Dr. Takashi Owa at OncoTherapy Science, Inc. in Japan.

Mécanisme D'action

Further research is needed to fully understand the mechanism of action of N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide and its effects on cancer cells.
5. Drug optimization: Further optimization of the drug may lead to the development of more potent and selective MELK inhibitors with improved pharmacokinetic properties.
In conclusion, N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide is a promising anti-cancer drug that has shown potent anti-tumor activity in preclinical studies. Further research is needed to determine its safety and efficacy in humans and to identify potential biomarkers for patient selection.

Avantages Et Limitations Des Expériences En Laboratoire

N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide has several advantages as a potential anti-cancer drug, including its potent anti-tumor activity, its ability to induce apoptosis in cancer cells, and its selectivity for MELK. However, like all drugs, it has some limitations, including the potential for toxicity and the need for further preclinical and clinical studies to determine its safety and efficacy.

Orientations Futures

There are several potential future directions for research on N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide, including:
1. Combination therapy: N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide may be used in combination with other anti-cancer drugs to enhance its efficacy and reduce toxicity.
2. Biomarker identification: Biomarkers may be identified to predict which patients are most likely to respond to N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide treatment.
3. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide in humans.
4.

Méthodes De Synthèse

The synthesis of N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide involves a series of chemical reactions that start with the reaction of 2-bromoethylamine hydrobromide with 1,2,3,4-tetrahydrocarbazole to form 2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethylamine. This intermediate is then reacted with 2-mercapto-1,3,4-thiadiazole-5-carboxylic acid to form the desired compound, N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide.

Applications De Recherche Scientifique

N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. It works by inhibiting the activity of the serine/threonine kinase, MELK (maternal embryonic leucine zipper kinase), which plays a key role in the growth and survival of cancer cells.

Propriétés

Formule moléculaire

C19H20N4O2S2

Poids moléculaire

400.5 g/mol

Nom IUPAC

N-[5-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C19H20N4O2S2/c1-2-16(24)20-18-21-22-19(27-18)26-11-17(25)23-14-9-5-3-7-12(14)13-8-4-6-10-15(13)23/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,20,21,24)

Clé InChI

NYBFUGUSXFNYTI-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42

SMILES canonique

CCC(=O)NC1=NN=C(S1)SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.